molecular formula C10H12O2 B12308480 2-Phenylethyl acetate-d3

2-Phenylethyl acetate-d3

Cat. No.: B12308480
M. Wt: 167.22 g/mol
InChI Key: MDHYEMXUFSJLGV-FIBGUPNXSA-N
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Description

2-Phenylethyl acetate-d3 is a deuterated compound of 2-Phenylethyl acetate. It is a stable isotope-labeled compound where three hydrogen atoms are replaced by deuterium. The molecular formula of this compound is C10H9D3O2, and it has a molecular weight of 167.22 g/mol . This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylethyl acetate-d3 can be synthesized through the esterification of deuterated acetic acid with 2-Phenylethanol-d3. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as reactive distillation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl acetate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as alcohols or amines in the presence of a catalyst.

Major Products

    Hydrolysis: 2-Phenylethanol-d3 and acetic acid.

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Phenylethyl acetate-d3 involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases to produce 2-Phenylethanol-d3 and acetic acid . The deuterium labeling allows for precise tracking of these metabolic processes, providing insights into the compound’s behavior and effects.

Comparison with Similar Compounds

2-Phenylethyl acetate-d3 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 2-Phenylethyl acetate. Similar compounds include:

The uniqueness of this compound lies in its ability to provide detailed insights into chemical and biological processes through isotopic tracing, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C10H12O2

Molecular Weight

167.22 g/mol

IUPAC Name

2-phenylethyl 2,2,2-trideuterioacetate

InChI

InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3/i1D3

InChI Key

MDHYEMXUFSJLGV-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OCCC1=CC=CC=C1

Canonical SMILES

CC(=O)OCCC1=CC=CC=C1

Origin of Product

United States

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